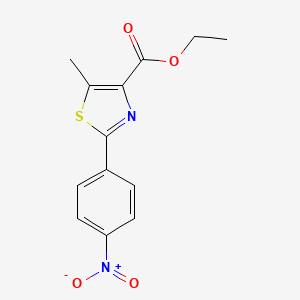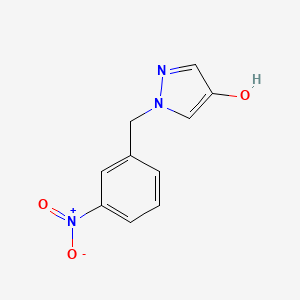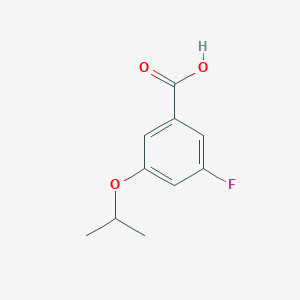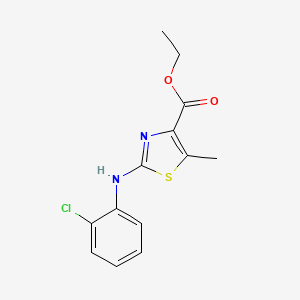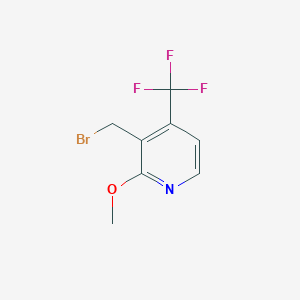
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO . It is used in laboratory settings .
Synthesis Analysis
The synthesis of this compound and similar compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a bromomethyl group, a methoxy group, and a trifluoromethyl group . The InChI code for this compound is 1S/C7H5BrF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.02 . The storage temperature is recommended to be refrigerated .Aplicaciones Científicas De Investigación
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as a building block for trifluoromethyl-substituted aminopyrroles, using a 2H-azirine ring expansion strategy. This methodology leads to various pyrrole derivatives which can be further transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).
Total Synthesis of Variolin B and Deoxyvariolin B
A reaction involving this compound was pivotal in the synthesis of variolin B, a natural alkaloid. This process highlights the compound's role in creating complex heterocyclic systems, essential for synthesizing biologically significant molecules (Baeza et al., 2010).
Synthesis of Heterocycles
The compound is used in the regiospecific allylic bromination of alkenes, leading to the formation of various heterocycles. This demonstrates its versatility in synthesizing diverse chemical structures, which are crucial in medicinal chemistry (Martins, 2002).
Deprotonation and Metalation Studies
The compound's bromo and trifluoromethyl groups are strategically utilized in metalation and deprotonation studies, contributing to the understanding of steric and electronic effects in organic chemistry (Schlosser et al., 2006).
Antibacterial Activity of Pyridine Derivatives
It serves as a substrate for synthesizing new cyanopyridine derivatives with significant antimicrobial activities. This is crucial for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Spectroscopic and Optical Studies
Its spectroscopic characterization has been crucial in density functional theory studies, providing insights into the molecular structure and properties of similar compounds (Vural & Kara, 2017).
Safety and Hazards
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Trifluoromethylpyridine and its intermediates, including 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for trifluoromethylpyridine derivatives has been increasing steadily .
Mecanismo De Acción
Target of Action
It’s known that the compound is a derivative of trifluoromethylpyridine (tfmp), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Mode of Action
Tfmp derivatives, including this compound, are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
It’s known that tfmp derivatives can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight (25602) and its storage temperature (Refrigerated) suggest that it may have specific bioavailability characteristics .
Result of Action
Given its structural similarity to tfmp derivatives, it’s likely that the compound exhibits similar effects, such as superior pest control properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine. For instance, the compound should be stored in a refrigerated, well-ventilated place to maintain its stability . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other chemicals or environmental conditions specific to the pests it targets.
Análisis Bioquímico
Biochemical Properties
3-Bromomethyl-2-methoxy-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to potential inhibition or modification of their activity. For instance, this compound can interact with cysteine residues in proteins, forming covalent adducts that alter the protein’s function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in enzymes and proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of proteins by this compound can lead to the activation or inhibition of signaling pathways, thereby affecting cellular responses such as proliferation, apoptosis, and differentiation. Furthermore, the interaction of this compound with transcription factors can result in changes in gene expression, impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The bromomethyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. This covalent modification can alter the enzyme’s active site, affecting its catalytic activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic regions of proteins, stabilizing the protein-ligand complex. These interactions can result in changes in enzyme activity, protein conformation, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that the compound’s effects on cellular function can persist, with potential cumulative effects on cell signaling and metabolism. In vitro and in vivo studies have demonstrated that the compound can maintain its activity over time, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. Studies have also shown that prolonged exposure to high doses can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, facilitated by the trifluoromethyl group. Additionally, transporters and binding proteins can mediate the compound’s uptake and distribution within cells. The compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. The subcellular localization of the compound can determine its specific biochemical effects and overall impact on cellular function .
Propiedades
IUPAC Name |
3-(bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(4-9)6(2-3-13-7)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKFNQWMRRLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1411979.png)

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)
